3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea
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Overview
Description
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea is an organic compound that features a furan ring, a methoxyethyl group, and an oxan-4-yl group attached to a urea moiety
Scientific Research Applications
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea typically involves the reaction of furan-3-methanol with an isocyanate derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the preparation of intermediates such as furan-3-methanol and 2-methoxyethylamine, followed by their coupling with an appropriate isocyanate. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Furan-3-carboxaldehyde.
Reduction: Corresponding alcohols or amines.
Substitution: Products with substituted functional groups on the methoxyethyl moiety.
Mechanism of Action
The mechanism of action of 3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The furan ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methyldithio)furan: Another furan derivative with different substituents.
Furan-3-methanol: A simpler furan compound with a hydroxymethyl group.
Ethyl 3-(furan-2-yl)propionate: A furan derivative with an ester functional group.
Uniqueness
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea is unique due to its combination of a furan ring, methoxyethyl group, and oxan-4-yl group attached to a urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-9-5-16(10-12-2-6-20-11-12)14(17)15-13-3-7-19-8-4-13/h2,6,11,13H,3-5,7-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYDKHLOQYDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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